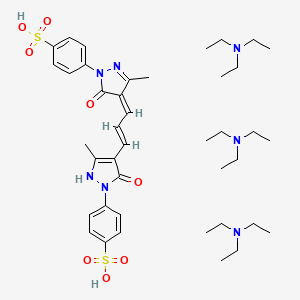
Einecs 282-118-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, and sulphonyl groups.
Preparation Methods
The synthesis of Einecs 282-118-4 involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the core pyrazole structure, followed by the introduction of various substituents through a series of chemical reactions. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the allylidene group: This step involves the reaction of the pyrazole derivative with an appropriate aldehyde under basic conditions.
Complexation with triethylamine: The final step involves the formation of a complex with triethylamine to enhance the solubility and stability of the compound.
Chemical Reactions Analysis
Einecs 282-118-4 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 282-118-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 282-118-4 involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring structure allows it to bind to various receptors, modulating their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Einecs 282-118-4 can be compared with other similar compounds, such as:
4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid: This compound shares a similar core structure but lacks the triethylamine complexation.
1-ethyl-3-methyl-1H-imidazol-3-ium 4-methylbenzenesulfonate: Another sulphonyl-containing compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its complexation with triethylamine, which enhances its solubility and stability, making it suitable for a wide range of applications.
Biological Activity
Einecs 282-118-4 refers to Tris(2-chloroethyl) phosphate (TCEP), a chemical compound used primarily as a flame retardant and plasticizer. This article explores the biological activity of TCEP, including its toxicological effects, mechanisms of action, and relevant case studies.
- Chemical Name : Tris(2-chloroethyl) phosphate
- CAS Number : 115-96-8
- Molecular Formula : C6H12Cl3O4P
- Molecular Weight : 285.49 g/mol
Biological Activity Overview
TCEP has been studied for its potential toxicity and biological effects, particularly in relation to human health and environmental impact. Its biological activity can be categorized into several areas:
-
Toxicity
- TCEP is classified as a suspected endocrine disruptor and has been linked to reproductive toxicity.
- It exhibits cytotoxic effects on various cell lines, indicating potential genotoxicity.
-
Mechanisms of Action
- TCEP acts by interfering with cellular signaling pathways, particularly those involving phospholipids and phosphoproteins.
- It has been shown to induce oxidative stress in cells, leading to apoptosis.
-
Environmental Impact
- TCEP is persistent in the environment and has been detected in water sources, raising concerns about its bioaccumulation in aquatic organisms.
Table 1: Summary of Toxicological Findings on TCEP
Case Studies
-
Reproductive Toxicity Study
A study conducted on rats exposed to TCEP showed significant reproductive impairments, including reduced fertility rates and developmental abnormalities in offspring. The study highlighted the need for further investigation into the mechanisms by which TCEP affects reproductive health. -
Aquatic Toxicity Assessment
Research assessing the impact of TCEP on aquatic life revealed that it poses a risk to fish and invertebrates at environmentally relevant concentrations. The study indicated that TCEP could disrupt endocrine functions in aquatic organisms, leading to altered reproductive behaviors.
Regulatory Status
TCEP is regulated under various environmental protection laws due to its toxicological profile. The U.S. Environmental Protection Agency (EPA) monitors its use and potential environmental impact under the Toxic Substances Control Act (TSCA). In the European Union, TCEP is listed under REACH regulations, requiring registration and assessment of its risks.
Properties
CAS No. |
84100-38-9 |
|---|---|
Molecular Formula |
C41H65N7O8S2 |
Molecular Weight |
848.1 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H20N4O8S2.3C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;3*1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);3*4-6H2,1-3H3/b4-3+,21-5-;;; |
InChI Key |
ZWHKHVSRKYPVHM-NKDDPAPKSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















